乙酰丙酮钼酰

描述

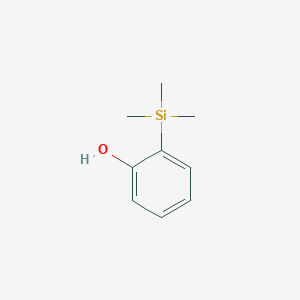

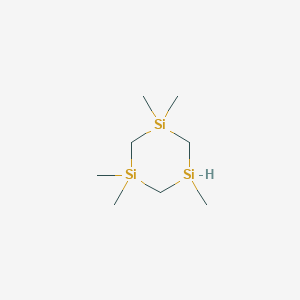

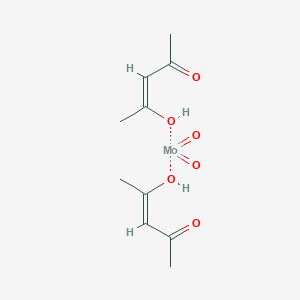

Bis(acetylacetonato)dioxomolybdenum(VI), commonly referred to as Mo(acac)2, is a coordination complex of molybdenum and two acetylacetonate (acac) ligands. This compound is widely used in scientific research, particularly in the fields of biochemistry, physiology, and materials science. Mo(acac)2 has diverse applications due to its unique properties, including its ability to catalyze chemical reactions and its coordination chemistry.

科学研究应用

有机合成中的催化

乙酰丙酮钼酰: 在各种有机反应中用作催化剂。它在使用过氧化氢 (H₂O₂) 进行的醇氧化中特别有效。 这种应用对于合成精细化学品和医药中间体至关重要 .

烯烃的环氧化

该化合物用于制备氧化石墨烯负载的非均相钼催化剂,用于烯烃的环氧化 . 环氧化合物由于其反应性在塑料、树脂和医药的生产中很有价值。

席夫碱配合物的合成

双(乙酰丙酮)二氧钼(VI) 是合成二氧钼(VI) 席夫碱配合物的起始原料 . 这些配合物在催化中具有应用,并因其在各种有机转化中的潜力而被探索。

醚化和硫醚化反应

该化合物在硫醇和醇的醚化和硫醚化反应中充当催化剂 . 这些反应对于生产用作溶剂和化学中间体的醚和硫醚至关重要。

纳米杂化配合物的合成

它参与了纳米杂化配合物与席夫碱和缺位Keggin型多金属氧酸盐的合成。 这些配合物对使用叔丁基过氧化氢作为氧化剂的烯烃环氧化表现出催化活性 .

非均相催化剂的制备

乙酰丙酮钼酰用于制备用于有机化合物选择性氧化的新型非均相催化剂。 这些催化剂具有稳定性、易于分离和可重复使用等优点 .

作用机制

Target of Action

It is known that the compound is often used as a catalyst in various chemical reactions , suggesting that its targets could be the reactants in these processes.

Mode of Action

Molybdenyl acetylacetonate interacts with its targets through coordination chemistry . The compound forms a six-membered chelate ring with its targets, typically involving both oxygen atoms of the acetylacetonate anion . This interaction can facilitate various chemical reactions, particularly in the presence of other catalysts .

Biochemical Pathways

Molybdenyl acetylacetonate is involved in the catalysis of several chemical reactions . For instance, it has been used in the epoxidation of olefins, a reaction that forms epoxides from alkenes . The compound’s synergistic effect with lacunary Keggin-type polyoxometalates plays a crucial role in promoting catalytic activity .

Result of Action

The primary result of molybdenyl acetylacetonate’s action is the facilitation of chemical reactions . As a catalyst, it lowers the activation energy required for reactions to proceed, thereby increasing their rate . In the case of olefin epoxidation, for example, the compound helps convert alkenes into epoxides .

Action Environment

The action, efficacy, and stability of molybdenyl acetylacetonate can be influenced by various environmental factors. These may include the presence of other compounds, reaction conditions (such as temperature and pressure), and the specific nature of the reaction being catalyzed . For instance, the compound’s catalytic activity in olefin epoxidation is enhanced by the presence of lacunary Keggin-type polyoxometalates .

安全和危害

未来方向

生化分析

Biochemical Properties

Molybdenyl acetylacetonate has been found to interact with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of nanohybrid compounds through its reaction with Lacunary Keggin-type polyoxometalate compounds . The interaction between molybdenyl acetylacetonate and these compounds plays a crucial role in promoting catalytic activity .

Molecular Mechanism

The molecular mechanism of Molybdenyl acetylacetonate is largely based on its catalytic properties. It has been shown to facilitate the epoxidation of olefins, a key step in the synthesis of cyclic carbonates . This suggests that Molybdenyl acetylacetonate may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, Molybdenyl acetylacetonate has demonstrated stability and effectiveness over time. For example, catalysts involving Molybdenyl acetylacetonate have been reused at least six times without obvious loss of activity .

Metabolic Pathways

Molybdenyl acetylacetonate is involved in the catalytic epoxidation of olefins, a key step in the metabolic pathway for the synthesis of cyclic carbonates . It is likely that it interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Bis(acetylacetonato)dioxomolybdenum(VI) can be achieved by reacting ammonium molybdate tetrahydrate with acetylacetone in the presence of concentrated nitric acid to form molybdenum acetylacetonate. This intermediate can then be reacted with hydrogen peroxide in the presence of a base to yield Bis(acetylacetonato)dioxomolybdenum(VI).", "Starting Materials": [ "Ammonium molybdate tetrahydrate", "Acetylacetone", "Concentrated nitric acid", "Hydrogen peroxide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "React ammonium molybdate tetrahydrate with acetylacetone in the presence of concentrated nitric acid to form molybdenum acetylacetonate.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and filter the product.", "Dissolve the molybdenum acetylacetonate in a suitable solvent.", "Add hydrogen peroxide to the solution in the presence of a base.", "Stir the reaction mixture for several hours at room temperature.", "Filter the product and wash with a suitable solvent.", "Dry the product under vacuum." ] } | |

CAS 编号 |

17524-05-9 |

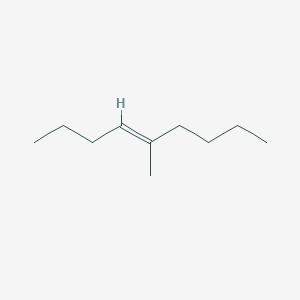

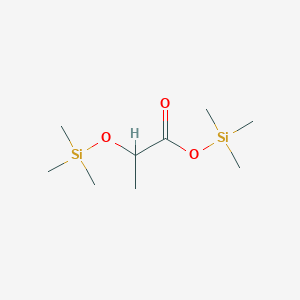

分子式 |

C10H14MoO6 |

分子量 |

326.16 g/mol |

IUPAC 名称 |

dioxomolybdenum(2+);pentane-2,4-dione |

InChI |

InChI=1S/2C5H7O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;;/q2*-1;+2;; |

InChI 键 |

PWDOIKXKCJKICU-UHFFFAOYSA-N |

手性 SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Mo]=O |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Mo]=O |

规范 SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O=[Mo+2]=O |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of molybdenyl acetylacetonate?

A1: The molecular formula of molybdenyl acetylacetonate is C10H14MoO6, and its molecular weight is 326.15 g/mol.

Q2: What spectroscopic data is available for molybdenyl acetylacetonate?

A2: Molybdenyl acetylacetonate has been characterized by various spectroscopic techniques including:

- IR spectroscopy: IR spectra typically show characteristic bands for Mo=O stretching vibrations around 900-950 cm-1. [, , , , ]

- UV-Vis spectroscopy: UV-Vis spectra often display absorption bands related to ligand-to-metal charge transfer transitions. [, , ]

- NMR spectroscopy (1H and 13C): NMR provides information about the structure and dynamics of the complex in solution. [, , , , , ]

- Mass spectrometry: This technique helps to determine the molecular weight and fragmentation patterns of the compound. [, ]

Q3: What are the main catalytic applications of molybdenyl acetylacetonate?

A3: Molybdenyl acetylacetonate is a versatile catalyst used in various organic reactions, including:

- Epoxidation of olefins: This is one of the most studied applications, often using tert-butyl hydroperoxide (TBHP) as an oxidant. [, , , , ]

- Oxidation of alcohols: Molybdenyl acetylacetonate can catalyze the selective oxidation of alcohols to aldehydes or ketones using oxidants like hydrogen peroxide or sodium percarbonate. [, , ]

- Synthesis of bis(indolyl)methanes: This reaction involves electrophilic substitution of indoles with aldehydes or ketones in the presence of molybdenyl acetylacetonate. []

- Hetero Diels-Alder reactions: This catalyst can promote the formation of heterocyclic compounds like dihydropyrans. []

- Synthesis of cyclic carbonates: Molybdenyl acetylacetonate, in combination with quaternary ammonium salts, catalyzes the cycloaddition of CO2 to olefins, forming cyclic carbonates. []

Q4: What is the role of molybdenyl acetylacetonate in these catalytic reactions?

A4: Molybdenyl acetylacetonate acts as a Lewis acid catalyst in these reactions, activating the substrates through coordination. For example, in epoxidation reactions, the molybdenum center coordinates to the oxygen atom of the peroxide, facilitating oxygen transfer to the olefin. [, ]

Q5: How selective is molybdenyl acetylacetonate in its catalytic activity?

A5: The selectivity of molybdenyl acetylacetonate depends on the specific reaction and reaction conditions. For example, in alcohol oxidation, it shows good selectivity towards aldehydes over ketones. [, ] In olefin epoxidation, the catalyst generally exhibits higher selectivity for electron-rich olefins. [, ]

Q6: How does the choice of solvent affect the stability and catalytic activity of molybdenyl acetylacetonate?

A6: The solvent can significantly influence the catalytic activity and stability of molybdenyl acetylacetonate. [, ] Polar solvents like alcohols can coordinate to the molybdenum center, potentially affecting its Lewis acidity and reactivity. In some cases, non-polar solvents like hydrocarbons are preferred to avoid undesirable side reactions. [, ]

Q7: Have there been any computational studies on molybdenyl acetylacetonate and its catalytic activity?

A7: Yes, computational studies using density functional theory (DFT) calculations have been performed to investigate the electronic structure and catalytic properties of molybdenyl acetylacetonate. [] These studies help to understand the mechanism of action and potentially guide the design of more efficient catalysts.

Q8: How do modifications to the acetylacetonate ligand affect the activity of molybdenyl complexes?

A8: Modifying the acetylacetonate ligand can influence the steric and electronic properties of the molybdenum center, impacting its catalytic activity and selectivity. [, ] For example, introducing electron-withdrawing or electron-donating groups on the acetylacetonate ring can alter the Lewis acidity of the metal center, affecting its interaction with substrates.

Q9: Are there alternative molybdenum-based catalysts for the reactions mentioned above?

A9: Yes, several other molybdenum compounds, such as molybdenum oxides (MoO3), molybdenum salts (e.g., Na2MoO4), and other molybdenum complexes, are known to catalyze similar reactions. [] The choice of the most suitable catalyst often depends on the specific reaction, desired selectivity, and cost-effectiveness.

Q10: What are the environmental concerns related to molybdenyl acetylacetonate?

A10: While molybdenyl acetylacetonate itself is not considered highly toxic, the use of organic solvents and oxidizing agents in its applications raises environmental concerns. [] Research is focused on developing more sustainable catalytic processes using greener solvents and oxidants, as well as exploring the possibility of catalyst recovery and reuse.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。